4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid
Overview
Description
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is a chemical compound characterized by its trifluoromethyl group and pyrimidinylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyrimidin-4-amine and 4-aminobenzoic acid.
Coupling Reaction: These two compounds are coupled using a suitable coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Process optimization techniques, such as reaction monitoring and control, are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as alcohols and amines.
Substitution Products: Derivatives with new functional groups, such as halides and esters.
Scientific Research Applications
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid is unique due to its trifluoromethyl group and pyrimidinylamino moiety. Similar compounds include:
4-Amino-2-(trifluoromethyl)benzonitrile: Used in the synthesis of benzimidazoles.
4-(Trifluoromethyl)phenol: Used in polymer synthesis.
These compounds share the trifluoromethyl group but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)11-16-6-5-9(18-11)17-8-3-1-7(2-4-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQUZGLXLQWKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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